2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE
Description
This compound features a chloro-fluoro-substituted phenyl ring linked via an acetamide group to a tetrahydropyran (oxane) moiety bearing a thiophen-2-yl substituent. Its structural complexity may influence solubility, bioavailability, and target binding compared to simpler acetamide derivatives .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2S/c19-14-3-1-4-15(20)13(14)11-17(22)21-12-18(6-8-23-9-7-18)16-5-2-10-24-16/h1-5,10H,6-9,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHZHOGSWLXUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Acetamide Core: The acetamide core can be synthesized by reacting 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated intermediate.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through a cyclization reaction involving a suitable diol and an acid catalyst.
Final Coupling: The final step involves coupling the tetrahydropyran intermediate with the acetamide core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, thiols, and alcohols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
The following table summarizes key structural differences and research findings for analogous compounds:
Key Observations:
Heterocyclic Influence : The oxane-thiophene combination introduces conformational rigidity and polarizability, contrasting with benzothiazole () or pyridine () moieties. This could modulate solubility or π-π stacking interactions.
Functional Outcomes : While docking studies for thiophene-oxadiazole analogs demonstrate DNA binding (), the target compound’s biological activity remains speculative without experimental validation.
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide is a synthetic molecule with potential biological activity, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H13ClFNO2S
- Molecular Weight : 349.8 g/mol
- CAS Number : 2380010-50-2
The structure consists of a chloro-fluorophenyl group linked to an oxan-based moiety substituted with a thiophene ring. This unique structure may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of 2-(2-chloro-6-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide are currently under investigation.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other amide derivatives.
- Receptor Modulation : The presence of the chloro and fluorine substituents may enhance binding affinity to various receptors, potentially including those involved in pain modulation and inflammation.
Case Study 1: Anti-inflammatory Activity
A study focusing on a structurally related compound demonstrated that benzamide derivatives exhibit potent inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in inflammatory responses. The compound showed an IC50 value of 8 nM against mPGES-1, indicating high potency in reducing inflammation .
Case Study 2: Analgesic Properties
In vivo studies utilizing models of thermal hyperalgesia revealed that related compounds displayed significant analgesic effects with an effective dose (ED50) around 36.7 mg/kg. This suggests that the target compound may also possess similar pain-relieving properties .
Case Study 3: Selectivity and Safety Profile
Another study highlighted the selectivity of similar compounds over COX enzymes (Cyclooxygenases), which are known for their role in gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity profile indicates potential for safer therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClFNO2S |
| Molecular Weight | 349.8 g/mol |
| CAS Number | 2380010-50-2 |
| Potential Activities | Anti-inflammatory, Analgesic |
| IC50 (mPGES-1) | ~8 nM |
| ED50 (Thermal Hyperalgesia) | ~36.7 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
